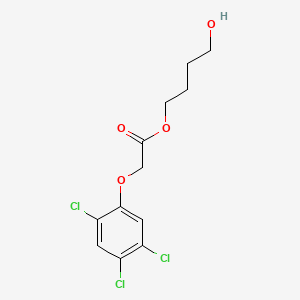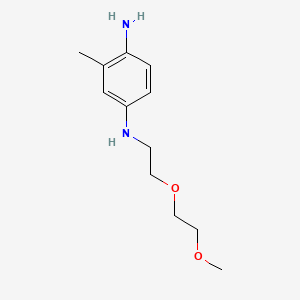
N'-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a diamine group and a methoxyethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of 2-methylbenzene-1,4-diamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine .
Chemical Reactions Analysis
Types of Reactions
N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxyethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-(2-methoxyethoxy)ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide: This compound has similar structural features but different functional groups and applications.
Tris(2-methoxyethoxy)(vinyl)silane: Another compound with a methoxyethoxy group, used in different industrial applications.
Uniqueness
N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93803-71-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-N-[2-(2-methoxyethoxy)ethyl]-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2O2/c1-10-9-11(3-4-12(10)13)14-5-6-16-8-7-15-2/h3-4,9,14H,5-8,13H2,1-2H3 |
InChI Key |
AOLGFPDCWWJUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCOCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
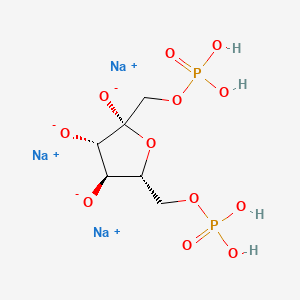
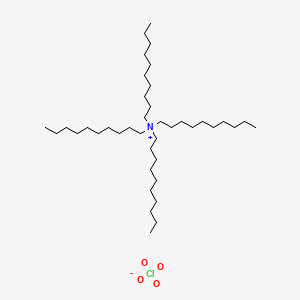
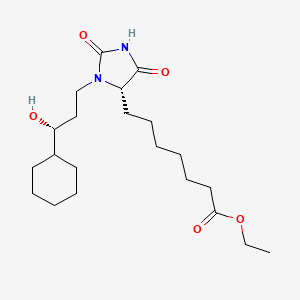
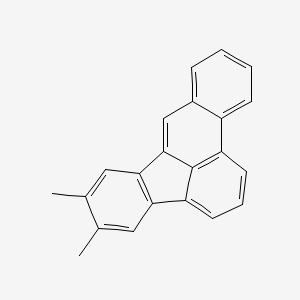
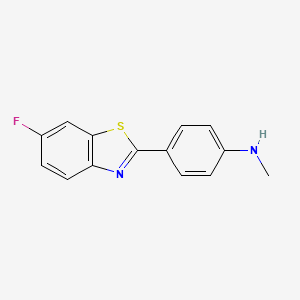


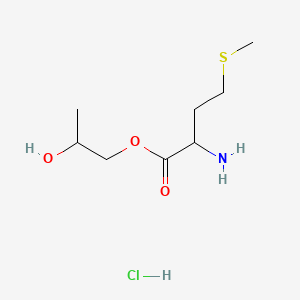

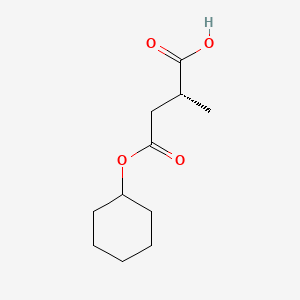
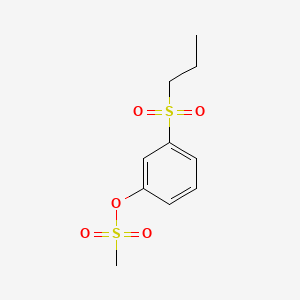
![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)
